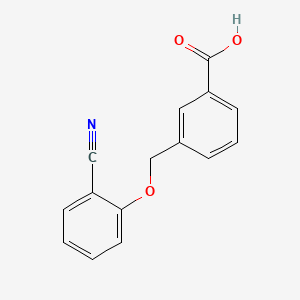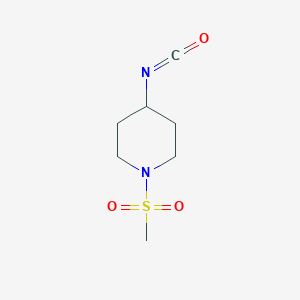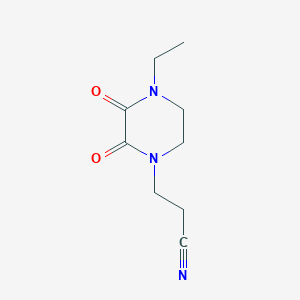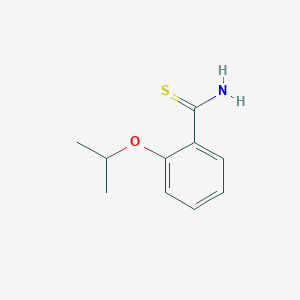![molecular formula C14H18N2O B3363154 4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile CAS No. 1017022-17-1](/img/structure/B3363154.png)
4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile
概要
説明
“4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile” is a chemical compound with the molecular formula C14H18N2O and a molecular weight of 230.31 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H18N2O/c1-11-8-16(9-12(2)17-11)10-14-5-3-13(7-15)4-6-14/h3-6,11-12H,8-10H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature .作用機序
4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is widely distributed in the brain and is involved in various physiological processes, including learning and memory, attention, and inflammation. Activation of α7 nAChR by this compound leads to increased release of neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive function and mood regulation.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have antidepressant effects in animal models of depression. This compound has been shown to increase the release of neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive function and mood regulation.
実験室実験の利点と制限
One advantage of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile is its selectivity for the α7 nAChR, which reduces the risk of off-target effects. However, this compound is relatively unstable and requires careful handling to maintain its activity. This compound also has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile. One area of interest is the development of more stable analogs of this compound that can be used in clinical trials. Another area of interest is the investigation of the potential therapeutic applications of this compound in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on cognitive function and mood regulation.
Conclusion
This compound is a promising compound with potential therapeutic applications in various neurological disorders. Its selectivity for the α7 nAChR and its ability to improve cognitive function and mood regulation make it an attractive candidate for further research. However, more studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in experimental settings.
科学的研究の応用
4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile has been extensively studied for its potential therapeutic applications. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound has also been shown to have antidepressant effects in animal models of depression. These findings suggest that this compound could be a promising therapeutic agent for the treatment of these neurological disorders.
Safety and Hazards
特性
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11-8-16(9-12(2)17-11)10-14-5-3-13(7-15)4-6-14/h3-6,11-12H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBNYJJHTJFBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}-4-methoxyaniline](/img/structure/B3363095.png)

![2-[(2-Methylcyclohexyl)oxy]acetonitrile](/img/structure/B3363111.png)





![4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid](/img/structure/B3363146.png)

![4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B3363155.png)


